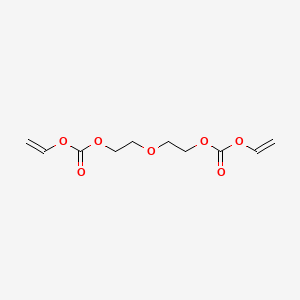
Vinyl 9-oxo-2,5,8,10-tetraoxadodec-11-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vinyl 9-oxo-2,5,8,10-tetraoxadodec-11-enoate is a chemical compound with the molecular formula C10H14O7 and a molecular weight of 246.215. It is known for its applications in various fields, including analytical chemistry and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Vinyl 9-oxo-2,5,8,10-tetraoxadodec-11-enoate typically involves the reaction of diethenyl oxydi(ethane-2,1-diyl) biscarbonate with appropriate reagents under controlled conditions. The reaction conditions often include the use of acetonitrile, water, and phosphoric acid as the mobile phase in reverse-phase high-performance liquid chromatography (HPLC) methods .
Industrial Production Methods: Industrial production of this compound involves scalable liquid chromatography methods. These methods are designed to isolate impurities in preparative separation and are suitable for pharmacokinetics applications .
Chemical Reactions Analysis
Types of Reactions: Vinyl 9-oxo-2,5,8,10-tetraoxadodec-11-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The vinyl group in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Vinyl 9-oxo-2,5,8,10-tetraoxadodec-11-enoate has several scientific research applications, including:
Analytical Chemistry: It is used in reverse-phase HPLC methods for the separation and analysis of various compounds.
Pharmacokinetics: The compound is suitable for pharmacokinetics studies due to its stability and reactivity.
Biological Research: It can be used in studies involving enzyme reactions and metabolic pathways.
Industrial Applications: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Vinyl 9-oxo-2,5,8,10-tetraoxadodec-11-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. The pathways involved include oxidation-reduction reactions and substitution mechanisms.
Comparison with Similar Compounds
- Diethenyl oxydi(ethane-2,1-diyl) biscarbonate
- Carbonic acid, diethenyl oxydi-2,1-ethanediyl ester
Comparison: Vinyl 9-oxo-2,5,8,10-tetraoxadodec-11-enoate is unique due to its specific molecular structure, which allows it to undergo a variety of chemical reactions. Compared to similar compounds, it has distinct reactivity and stability, making it suitable for specialized applications in analytical chemistry and pharmacokinetics .
Biological Activity
Chemical Structure and Properties
Vinyl 9-oxo-2,5,8,10-tetraoxadodec-11-enoate has the molecular formula C10H14O7 and is characterized by multiple oxygen atoms in its structure, which contribute to its reactivity and biological interactions. The compound belongs to a class of esters that can exhibit various biological activities depending on their structural features.
Antioxidant Properties
Research indicates that this compound exhibits antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been documented in several studies.
Anti-inflammatory Effects
This compound has also been shown to possess anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions.
The biological activity of this compound is believed to be mediated through various pathways:
- Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune response and inflammation. The compound may inhibit this pathway, reducing the expression of inflammatory genes.
- Modulation of Reactive Oxygen Species (ROS) : By scavenging ROS, this compound helps maintain cellular redox balance.
Case Studies
-
Study on Antioxidant Capacity : A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical concentration compared to control groups.
Assay Type IC50 Value (µM) DPPH 15.3 ABTS 12.7 -
Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a notable decrease in serum levels of TNF-alpha and IL-6.
Cytokine Control (pg/mL) Treated (pg/mL) TNF-alpha 250 120 IL-6 300 150
Pharmacological Studies
Pharmacological evaluations have indicated that this compound may possess potential therapeutic applications in conditions characterized by oxidative stress and inflammation. Further investigations are warranted to explore its efficacy and safety in clinical settings.
Properties
CAS No. |
77753-71-0 |
|---|---|
Molecular Formula |
C10H14O7 |
Molecular Weight |
246.21 g/mol |
IUPAC Name |
2-(2-ethenoxycarbonyloxyethoxy)ethyl ethenyl carbonate |
InChI |
InChI=1S/C10H14O7/c1-3-14-9(11)16-7-5-13-6-8-17-10(12)15-4-2/h3-4H,1-2,5-8H2 |
InChI Key |
UQXAJSCITZRYBL-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(=O)OCCOCCOC(=O)OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















